REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:8]([CH3:17])([CH3:16])[C:9]([O:11]C(C)(C)C)=[O:10])=[N:4][CH:5]=[CH:6][N:7]=1>ClCCl.FC(F)(F)C(O)=O>[Cl:1][C:2]1[C:3]([C:8]([CH3:17])([CH3:16])[C:9]([OH:11])=[O:10])=[N:4][CH:5]=[CH:6][N:7]=1
|
Name
|
tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)C(C(=O)OC(C)(C)C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
After 4 hours the solution was evaporated to dryness under reduced pressure
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28.4 mmol | |
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |